methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate
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Overview
Description
Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate is a chemical compound that belongs to the class of benzoate derivatives It is characterized by the presence of a hydroxycarbamimidoyl group attached to the benzene ring, which imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate typically involves the coupling of 2-cyanobenzamide derivatives with hydroxyamine under specific reaction conditions. The process begins with the preparation of 2-cyanobenzamide, which is then subjected to hydroxyamination to introduce the hydroxycarbamimidoyl group. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoate derivatives.
Scientific Research Applications
Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share a similar hydroxycarbamimidoyl group but differ in their overall structure and specific applications.
Indole derivatives: While structurally different, indole derivatives also exhibit significant biological activities and are used in similar research contexts.
Uniqueness
Methyl 5-[(Z)-N’-hydroxycarbamimidoyl]-2-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological properties
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-6-3-4-7(9(11)12-14)5-8(6)10(13)15-2/h3-5,14H,1-2H3,(H2,11,12) |
InChI Key |
WSPVRKIQCCXDEB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/O)/N)C(=O)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)C(=O)OC |
Origin of Product |
United States |
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